molecular formula C7H9ClN2O5 B14601816 Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate CAS No. 60178-90-7

Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate

Cat. No.: B14601816
CAS No.: 60178-90-7
M. Wt: 236.61 g/mol
InChI Key: WTNUFONRNBXOIQ-UHFFFAOYSA-N
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Description

Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound is characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the 3-position and a methyl group at the 1-position, with perchlorate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate typically involves the reaction of 3-(aminocarbonyl)pyridine with methyl iodide to form the corresponding N-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the desired perchlorate salt. The reaction conditions generally include:

    Solvent: Acetonitrile or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Pyridinium salts are used in the production of materials with specific properties, such as conductivity and stability, making them valuable in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate involves its interaction with various molecular targets and pathways. The pyridinium ring can participate in electron transfer processes, making it a useful component in redox reactions. Additionally, the aminocarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium chlorochromate: Known for its use as an oxidizing agent in organic synthesis.

    Nicotinamide adenine dinucleotide (NAD+): A biologically important pyridinium compound involved in redox reactions in cells.

    Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and other personal care products.

Uniqueness

Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminocarbonyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

CAS No.

60178-90-7

Molecular Formula

C7H9ClN2O5

Molecular Weight

236.61 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide;perchlorate

InChI

InChI=1S/C7H8N2O.ClHO4/c1-9-4-2-3-6(5-9)7(8)10;2-1(3,4)5/h2-5H,1H3,(H-,8,10);(H,2,3,4,5)

InChI Key

WTNUFONRNBXOIQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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